(4-Isobutylmorpholin-2-yl)methylamine

Description

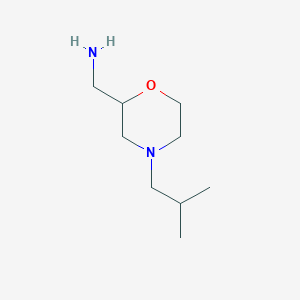

(4-Isobutylmorpholin-2-yl)methylamine is a substituted morpholine derivative featuring an isobutyl group at the 4-position of the morpholine ring and a methylamine moiety at the 2-position. Morpholine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatility in hydrogen bonding, solubility, and stereochemical properties.

Properties

IUPAC Name |

[4-(2-methylpropyl)morpholin-2-yl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-8(2)6-11-3-4-12-9(5-10)7-11/h8-9H,3-7,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZLWZSHYJMTUMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCOC(C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852851-64-0 | |

| Record name | [4-(2-methylpropyl)morpholin-2-yl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions include the use of a strong base, such as sodium hydride, to deprotonate the morpholine, followed by the addition of isobutyl chloride. The resulting intermediate is then treated with methylamine to yield the final product.

Industrial Production Methods: In an industrial setting, the production of (4-Isobutylmorpholin-2-yl)methylamine may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

(4-Isobutylmorpholin-2-yl)methylamine: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo-compounds, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to produce reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, where nucleophiles replace the isobutyl group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and acidic conditions.

Reduction: Lithium aluminum hydride, in anhydrous ether.

Substitution: Various nucleophiles, such as halides or alkyl groups, under basic or acidic conditions.

Major Products Formed:

Oxidation: 4-Isobutylmorpholin-2-one

Reduction: 4-Isobutylmorpholin-2-yl)methylamine (reduced form)

Substitution: Various substituted morpholines depending on the nucleophile used.

Scientific Research Applications

(4-Isobutylmorpholin-2-yl)methylamine is a chemical compound with a morpholine structure, featuring an isobutyl group at the 4-position and a methylamine group attached to the nitrogen of the morpholine ring. It has a molecular weight of approximately 196.29 g/mol. This compound is considered for applications in medicinal chemistry and materials science because of its structural properties and biological activity.

Potential Applications

This compound presents several potential applications across various scientific fields.

Pharmaceutical Development

- Due to its biological activity, this compound may serve as a lead in pharmaceutical development.

- It may interact with a variety of biological targets, however, further research is needed to fully understand these interactions.

Molecular Spectroscopy

- This compound could potentially be used in molecular spectroscopy studies.

- Molecular spectroscopy is a technique used to study the interaction of electromagnetic radiation with matter.

- The method generally involves irradiating a sample with a specific wavelength of light and measuring the intensity of the absorbed or emitted light.

- The results can provide information about the structure and properties of the molecule.

Nanotechnology

- This compound could potentially be used in the synthesis of nanomaterials.

- Nanomaterials have unique properties that make them useful in a wide range of applications.

- The specific methods would depend on the type of nanomaterial being synthesized and could involve various chemical reactions under controlled conditions.

- Outcomes of such research could lead to the development of new materials with unique properties.

Mechanism of Action

The mechanism by which (4-Isobutylmorpholin-2-yl)methylamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, modulating the activity of certain enzymes involved in biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their substituents:

| Compound Name | Substituent at Morpholine 4-Position | Amine Group Modification | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Reference |

|---|---|---|---|---|---|---|

| (4-Benzylmorpholin-2-yl)methanamine | Benzyl | Methylamine at C2 | C₁₂H₁₈N₂O | 218.29 | 110859-47-7 | |

| (2-Morpholin-4-yl-2-pyridin-3-ylethyl)amine | Pyridin-3-yl | Ethylamine branching | C₁₁H₁₇N₃O | 203.27 | 410544-52-4 | |

| Methyl[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]amine | Thiophen-2-yl | Methyl-ethylamine hybrid | C₁₁H₁₉N₂OS | 226.34 | 951903-69-8 | |

| 1-(4-Benzylmorpholin-2-yl)ethylamine | Benzyl | Ethyl-methylamine at C2 | C₁₄H₂₂N₂O | 234.34 | 1443981-20-1 |

Key Observations :

Physicochemical Properties

Data from analogs suggest trends in solubility, boiling points, and hydrogen bonding:

Notes:

Biological Activity

(4-Isobutylmorpholin-2-yl)methylamine, a compound with the CAS number 852851-64-0, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound features a morpholine ring substituted with an isobutyl group and a methylamine moiety. The structural formula can be represented as follows:

This structure is crucial for its interaction with biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor. It has been shown to interact with various kinases, which are critical in signaling pathways involved in cell proliferation and survival. Specifically, it has been investigated for its inhibitory effects on:

- Spleen Tyrosine Kinase (SYK)

- Leucine-Rich Repeat Kinase 2 (LRRK2)

These kinases are implicated in several diseases, including cancer and neurodegenerative disorders. Inhibition of these targets may lead to therapeutic effects in conditions such as autoimmune diseases and cancers .

Biological Activity Data

Case Studies

-

In Vitro Studies on Cancer Cells

A study examined the effect of this compound on various cancer cell lines. The results indicated significant cytotoxicity, leading to apoptosis through the activation of caspase pathways. This suggests potential for development as an anticancer agent. -

Neuroprotective Effects

Research has also explored the neuroprotective properties of this compound in models of neurodegeneration. It was found to mitigate oxidative stress and inflammation in neuronal cells, potentially offering benefits in conditions like Parkinson's disease . -

Kinase Inhibition Studies

Detailed kinetic studies demonstrated that this compound effectively inhibits SYK and LRRK2, with IC50 values indicating potent activity. This positions the compound as a candidate for further development in treating diseases associated with these kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.